Ir[p-F(t-Bu)-ppy]3
Description
Significance of Homoleptic Tris-Cyclometalated Iridium(III) Architectures
Homoleptic tris-cyclometalated iridium(III) complexes, denoted as Ir(L)₃ where L is a cyclometalating ligand, represent a fundamental architecture within this class of compounds. The "homoleptic" designation signifies that all three cyclometalating ligands coordinated to the iridium center are identical. This structural motif leads to high symmetry and often results in robust complexes with excellent thermal and chemical stability. The tris-cyclometalated structure is crucial for achieving efficient phosphorescence, as the three bidentate ligands create a well-defined coordination sphere around the iridium ion, influencing the electronic transitions responsible for light emission. These complexes are foundational in the development of phosphorescent organic light-emitting diodes (PhOLEDs) and serve as effective photoredox catalysts in various organic transformations. For instance, Ir(III) complexes are known for their role in photocatalysis, facilitating reactions like decarboxylative arylation using visible light chemicalbook.inchemicalbook.comchemdad.commedchemexpress.com.
Rationale for Fluorinated and tert-Butyl Substituted Phenylpyridine Ligands in Ir[p-F(t-Bu)-ppy]₃ for Enhanced Performance
The specific compound, Ir[p-F(t-Bu)-ppy]₃, features ligands derived from 2-phenylpyridine (B120327) (ppy), a common cyclometalating ligand. The notation "p-F(t-Bu)-ppy" suggests a phenylpyridine ligand substituted with a fluorine atom and a tert-butyl group on the phenyl ring. While the exact positions of these substituents are not explicitly defined by this shorthand, the incorporation of fluorine atoms and tert-butyl groups onto the phenylpyridine ligand is a strategic design choice to enhance the complex's performance.
Fluorine Substitution: The presence of fluorine atoms, particularly in the para position (p-F), on the phenyl ring of the phenylpyridine ligand is known to influence the electronic properties of the iridium complex. Fluorine is an electron-withdrawing group, which can stabilize the highest occupied molecular orbital (HOMO) of the complex. This stabilization often leads to a blue-shift in emission wavelengths and can increase the triplet energy of the complex uniba.itresearchgate.netpsu.edu. Furthermore, fluorination can improve the volatility of the complex, which is beneficial for vacuum deposition processes in OLED fabrication, and can also enhance electron mobility and prevent self-quenching in solid-state devices uniba.it.
tert-Butyl Substitution: The tert-butyl group (t-Bu) is a bulky, electron-donating substituent. Its inclusion, often at the para position or other positions on the phenyl ring, can enhance solubility in organic solvents and can also influence the steric environment around the iridium center. This steric bulk can help prevent close packing of the molecules, thereby reducing intermolecular interactions that can lead to luminescence quenching in the solid state psu.edursc.org. The tert-butyl group can also affect the HOMO-LUMO gap and, consequently, the emission color and efficiency.
The combination of these substituents in Ir[p-F(t-Bu)-ppy]₃ is aimed at fine-tuning the complex's photophysical properties, such as emission color, quantum yield, and excited-state lifetime, as well as its electrochemical stability and processability. For example, fluorinated phenylpyridine ligands are commonly used to achieve blue-shifted emissions in iridium complexes for OLED applications uniba.itresearchgate.netrsc.orgbiosynth.com. While specific performance data for Ir[p-F(t-Bu)-ppy]₃ in OLEDs are not detailed in the provided search results, related complexes like Ir(p-F-ppy)₃ (Tris(2-(4-fluorophenyl)pyridine)iridium) are noted for their photocatalytic activity and use in improving display and solar cell efficiency medchemexpress.comthp.at. The tert-butyl group is also known to be incorporated into ligands for iridium complexes to improve their performance in OLEDs and other applications rsc.orgacs.orgaprilsci.com.
The compound Ir[p-F(t-Bu)-ppy]₃ has been identified as a photocatalyst that facilitates the decarboxylative arylation of α-amino acids using visible light chemicalbook.inchemicalbook.comchemdad.commedchemexpress.com. Its empirical formula is C₄₅H₄₅F₃IrN₃, with a molecular weight of approximately 877.07-877.09 g/mol , and a melting point around 372.5 °C chemicalbook.inchemicalbook.comsigmaaldrich.comnih.gov. The compound is typically supplied as a powder or crystals sigmaaldrich.com.
Compound Name Table:
| Common Name / Notation | Full Chemical Name / Description |
| Ir[p-F(t-Bu)-ppy]₃ | Tris(2-(4-fluoro-X-tert-butylphenyl)pyridine)iridium(III) (Note: Exact positions of substituents may vary based on specific synthesis) |
| Ir(Fppy)₃ | Tris(2-(4-fluorophenyl)pyridine)iridium(III) |
| Ir(tBu-ppy)₃ | Tris(2-(4-tert-butylphenyl)pyridine)iridium(III) |
| Hppy | 2-Phenylpyridine |
| HFFPy | 2-(2,4-Difluorophenyl)pyridine |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C45H45F3IrN3 |
|---|---|
Molecular Weight |
877.1 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H15FN.Ir/c3*1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11;/h3*4,6-10H,1-3H3;/q3*-1;+3 |
InChI Key |
ZYZHMYJZIZLDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ir P F T Bu Ppy 3 and Analogous Iridium Iii Complexes
Precursor Ligand Synthesis Strategies for p-F(t-Bu)-ppy
The ligand, 2-(4-fluorophenyl)-4-(tert-butyl)pyridine, abbreviated as p-F(t-Bu)-ppy, is the cornerstone for the synthesis of the corresponding iridium complex. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of 2-arylpyridines like p-F(t-Bu)-ppy. claremont.edu
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. For the synthesis of p-F(t-Bu)-ppy, this would typically involve the coupling of a pyridine (B92270) derivative with a substituted phenylboronic acid.
A plausible synthetic route for p-F(t-Bu)-ppy via a Suzuki-Miyaura cross-coupling reaction is the reaction of 2-chloro-4-(tert-butyl)pyridine with 4-fluorophenylboronic acid. This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or a palladium(II) precatalyst with a suitable phosphine (B1218219) ligand. The choice of ligand can significantly influence the reaction's efficiency. nih.gov
The reaction is typically carried out in the presence of a base, such as sodium carbonate, potassium carbonate, or potassium phosphate, which is crucial for the transmetalation step of the catalytic cycle. nih.gov A mixture of an organic solvent and water, for instance, toluene/water or dioxane/water, is commonly used as the reaction medium. nih.gov The reaction temperature is a critical parameter and is often elevated to ensure a reasonable reaction rate and yield. mdpi.com
| Reactants | Catalyst System | Base | Solvent | Temperature | Yield |
| 2-chloro-4-(tert-butyl)pyridine, 4-fluorophenylboronic acid | Pd(OAc)2 / SPhos | K2CO3 | Toluene/H2O | 85 °C | Good to Excellent |
| 2-bromo-4-(tert-butyl)pyridine, 4-fluorophenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | K3PO4 | THF/H2O | 45-80 °C | Moderate to Good |
This table presents plausible conditions for the Suzuki-Miyaura synthesis of p-F(t-Bu)-ppy based on analogous reactions.
Fac-Tris-Homoleptic Iridium(III) Complex Synthesis
The synthesis of fac-tris-homoleptic iridium(III) complexes like Ir[p-F(t-Bu)-ppy]3 typically involves the reaction of an iridium salt, most commonly iridium(III) chloride hydrate (B1144303) (IrCl3·nH2O) or iridium(III) acetylacetonate (B107027) [Ir(acac)3], with an excess of the cyclometalating ligand. orgsyn.orgnih.gov The facial isomer is generally the thermodynamically more stable product and is often favored at higher reaction temperatures. researchgate.net
Obtaining high yields and purity of fac-Ir[p-F(t-Bu)-ppy]3 requires careful optimization of reaction conditions. A common method involves heating a mixture of IrCl3·nH2O and a large excess of the p-F(t-Bu)-ppy ligand in a high-boiling solvent such as glycerol (B35011) or a mixture of water and an organic solvent under pressure. orgsyn.org Reaction temperatures are typically maintained well above 200 °C for extended periods, often 24 to 48 hours, to ensure complete reaction and favor the formation of the facial isomer. orgsyn.org
Alternatively, using Ir(acac)3 as the iridium source can offer advantages in terms of solubility and milder reaction conditions in some cases, though this precursor is generally more expensive. nih.gov
| Iridium Source | Ligand Excess (equiv.) | Solvent | Temperature | Reaction Time | Typical Yield |
| IrCl3·nH2O | 6-12 | Water | ~205 °C | 48 h | >90% |
| Ir(acac)3 | 3-4 | Glycerol | 200-210 °C | 24 h | High |
This table outlines typical optimized conditions for the synthesis of fac-tris-homoleptic iridium(III) complexes.
Theoretical and experimental studies on the synthesis of fac-[Ir(ppy)3] have highlighted the beneficial role of Brønsted acids and water molecules in achieving high yields and selectivity for the facial isomer. oup.comscispace.comresearchgate.netoup.com The presence of a Brønsted acid, such as phosphoric acid or tartaric acid, is believed to promote the dissociation of the ancillary ligands from the iridium precursor, such as the acetylacetonate (acac) ligands in Ir(acac)3. scispace.com
Water molecules are also thought to play a crucial role in the reaction mechanism, contributing to the improved yield. scispace.com It has been suggested that water can participate in the protonolysis of the Ir-O bonds of the acac ligands, facilitating their removal and subsequent cyclometalation by the ppyH ligand. oup.com The combination of a Brønsted acid and water has been shown to be more effective than either component alone. scispace.com
Microwave-assisted synthesis has emerged as a powerful technique to accelerate the synthesis of iridium(III) complexes. researchgate.net This method offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often higher selectivity. researchgate.netnih.gov For the synthesis of fac-tris-homoleptic iridium complexes, microwave irradiation can drive the reaction to completion in a matter of minutes to a few hours, compared to the 24-48 hours required for conventional heating methods. researchgate.netnih.gov
The rapid and uniform heating provided by microwaves can lead to a more efficient formation of the desired facial isomer. researchgate.net This technique is also considered a "green" chemistry approach due to its energy efficiency and potential to reduce the use of hazardous solvents. researchgate.net
| Method | Reaction Time | Yield | Advantages |
| Conventional Heating | 24-48 hours | High | Well-established |
| Microwave-Assisted | Minutes to hours | Often higher | Rapid, energy-efficient, potentially higher selectivity |
This table compares conventional heating with microwave-assisted synthesis for fac-tris-homoleptic iridium(III) complexes.
Separation and Isolation Techniques for this compound
After the synthesis, the crude this compound complex needs to be separated from unreacted starting materials, byproducts, and any potential meridional (mer) isomer. The purification process is crucial for obtaining a material with the high purity required for applications in optoelectronic devices.
A common initial step involves an aqueous workup to remove water-soluble impurities. orgsyn.org The crude product is then typically subjected to column chromatography on silica (B1680970) gel. princeton.edu A gradient of solvents, such as a mixture of hexanes and dichloromethane, is often used to elute the desired facial isomer, which is usually the least polar component. orgsyn.org
Further purification can be achieved by recrystallization or sublimation. Recrystallization from a suitable solvent system can effectively remove minor impurities. nih.gov For applications requiring very high purity, such as in OLEDs, sublimation under high vacuum is a preferred final purification step, as it can remove non-volatile impurities and separate isomers with different volatilities. 160.153.132
The purity of the final product is typically assessed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov
Electronic Structure and Spectroscopic Properties of Ir P F T Bu Ppy 3
Ground Electronic State Characterization
In its ground electronic state, Ir[p-F(t-Bu)-ppy]3 features iridium in the +3 oxidation state. The complex typically adopts a facial (fac) octahedral coordination geometry, where three bidentate cyclometalated 2-phenylpyridine (B120327) ligands are coordinated to the iridium center. Each ligand chelates the iridium atom through a carbon-metal bond formed via C-H activation on the phenyl ring and a nitrogen-metal bond from the pyridine (B92270) moiety. The fluorine atom is typically positioned on the phenyl ring, and the tert-butyl group is also attached to the phenyl ring, influencing the electronic distribution and steric environment around the iridium core. The electron-withdrawing nature of fluorine tends to stabilize the highest occupied molecular orbital (HOMO), while the electron-donating tert-butyl group can enhance the reducing ability of the excited state.
Nature and Energetics of Singlet and Triplet Excited States
The photophysical properties of this compound are largely dictated by its excited states, which are efficiently populated following light absorption. Due to the presence of the heavy iridium atom, strong spin-orbit coupling facilitates rapid intersystem crossing (ISC) from initially formed singlet excited states to triplet excited states. This process is highly efficient, often occurring on femtosecond timescales, and is crucial for the complex's phosphorescent emission. The lowest energy excited state is predominantly a triplet state, which is responsible for the characteristic long-lived emission.
Metal-to-ligand charge transfer (MLCT) transitions are a defining feature of the excited states in iridium(III) complexes like this compound. These transitions involve the excitation of an electron from metal-centered d-orbitals (HOMO) to ligand-centered π* anti-bonding orbitals (LUMO). For phenylpyridine ligands, the HOMO typically has significant contributions from both the iridium d-orbitals and the π-orbitals of the phenyl ring, while the LUMO is primarily localized on the π*-orbitals of the pyridine ring. The energy and character of these MLCT states are sensitive to the electronic effects of the substituents on the phenylpyridine ligands. The fluorine substituent, being electron-withdrawing, can lower the energy of the HOMO, potentially leading to a larger HOMO-LUMO gap and blue-shifted emission compared to non-fluorinated analogues. Conversely, the tert-butyl group can influence the electronic density and redox potentials.
Absorption Spectroscopy: Band Assignments and Characteristics
The absorption spectrum of this compound, similar to other tris(2-phenylpyridine)iridium(III) complexes, typically exhibits distinct bands across the ultraviolet (UV) and visible (Vis) regions.
UV Region (below 300 nm): Intense absorption bands are observed, primarily assigned to spin-allowed π-π* transitions localized on the phenylpyridine ligands. researchgate.netmdpi.comresearchgate.net
Visible Region (300-400 nm): Broader absorption bands in this region are attributed to spin-allowed ¹MLCT transitions. researchgate.netmdpi.comresearchgate.net
Visible Region (400-500 nm): Weaker absorption bands in the higher energy visible range are assigned to spin-forbidden ³MLCT transitions. These bands gain intensity due to the strong spin-orbit coupling induced by the heavy iridium atom, allowing for triplet state population via absorption. researchgate.netresearchgate.netrsc.org
The specific wavelengths of these absorption bands are influenced by the fluorine and tert-butyl substituents. Fluorination, for instance, can lead to a hypsochromic (blue) shift in these absorption bands.
Phosphorescence and Luminescence Properties
Iridium(III) complexes are highly valued for their efficient phosphorescence, a radiative decay process originating from the triplet excited state. This property arises from the strong spin-orbit coupling that promotes ISC and also enhances the radiative decay rate of the triplet state.
The emission spectrum of this compound is characterized by phosphorescence, typically observed as a relatively narrow band with vibronic fine structure, reflecting transitions from the lowest triplet excited state to various vibrational levels of the ground state. For the parent Ir(ppy)3, this emission is green. The introduction of fluorine and tert-butyl groups can modulate the emission color and efficiency. Fluorine substituents are known to cause a blue shift in the emission spectrum, while tert-butyl groups can influence the electronic and steric properties, potentially affecting emission quantum yields and lifetimes.
The excited state of this compound exhibits strong reducing capabilities, with a reported excited state reduction potential of -1.60 V vs SCE acs.org. This high energy of the excited state is indicative of its potential for driving various photochemical reactions.
Data Tables
To provide a quantitative overview, the following data tables summarize key properties.
Table 1: Electrochemical Properties of this compound
| Property | Value | Notes |
| Excited State Reduction Potential ([IrIV/*IrIII]) | -1.60 V vs SCE | Indicates strong reducing ability of the excited triplet state acs.org. |
Table 2: Typical Spectroscopic Properties of Ir(ppy)3 and Related Complexes
| Property | Typical Value (for Ir(ppy)3 or analogues) | Notes |
| Absorption Maxima (nm) | ~280-290, ~370-380, ~430-500 | Assigned to π-π* ligand transitions, ¹MLCT, and ³MLCT transitions, respectively. Substituents (F, t-Bu) cause shifts. researchgate.netmdpi.comresearchgate.net |
| Emission Maxima (nm) | ~500-510 (Green) | Phosphorescence emission. Specific color for this compound depends on substituent effects, potentially blue-shifted by fluorine. researchgate.netossila.comresearchgate.net |
| Phosphorescence Lifetime (τ) | ~0.3-1.9 μs | Typical for Ir(ppy)3. Ultrafast components (<1 ps) also observed. researchgate.net |
| Photoluminescence Quantum Yield (ΦPL) | High (up to ~100%) | Highly dependent on the environment (solid state vs. solution, presence of oxygen). ossila.comacs.org |
Compound List
this compound
Ir(ppy)3 (Tris(2-phenylpyridine)iridium(III))
Ir(p-F-ppy)3 (Tris(2-(4-fluorophenyl)pyridine)iridium(III))
Ir(dFppy)3 (Tris(2-(2,4-difluorophenyl)pyridine)iridium(III))
Computational and Theoretical Investigations of Ir P F T Bu Ppy 3 Electronic Structure and Photophysics
Application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary computational methods used to investigate the electronic structure and excited-state properties of iridium complexes like Ir[p-F(t-Bu)-ppy]3. mdpi.comresearchgate.net DFT is employed to determine the ground-state geometry, molecular orbital energies, and electron distribution. researchgate.netresearchgate.net Functionals such as B3LYP are commonly used for geometry optimization, proving effective for predicting the ground and excited state structures of such sensitizers. mdpi.comresearchgate.net
TD-DFT is essential for studying the electronic excited states, allowing for the simulation of absorption and emission spectra. mdpi.com This method can accurately characterize the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) transitions. researchgate.netnih.gov For heavy metal complexes, the inclusion of relativistic effects and spin-orbit coupling (SOC) in the calculations is crucial for obtaining results that align with experimental observations. researchgate.netresearchgate.net The selection of appropriate functionals, like range-separated hybrids, is critical for accurately describing charge-transfer states, which are characteristic of these compounds. mdpi.com
Geometrical Optimization of Ground and Excited States
The ground-state (S₀) geometry of this compound is typically optimized using DFT calculations. Like its parent compound, fac-Ir(ppy)₃, it adopts a facial (fac) isomeric arrangement where the three pyridyl nitrogen atoms and the three phenyl carbon atoms occupy the respective faces of the coordination octahedron. This configuration is generally more stable and synthetically accessible than the meridional (mer) isomer. aip.org
Upon excitation to the lowest triplet state (T₁), the geometry of the molecule undergoes slight changes. TD-DFT calculations on related Ir(III) complexes show that excitation often leads to a minor elongation of the Ir-C and Ir-N bonds associated with the ligands involved in the electronic transition. nih.gov These geometric relaxations in the excited state are a key factor in the photophysical properties, influencing the Stokes shift and the shape of the emission spectrum.
Table 1: Representative Calculated Bond Lengths for fac-Ir(ppy)₃ Ground (S₀) and Lowest Triplet (T₁) States Note: This data is for the parent compound Ir(ppy)₃ and serves as a representative example of the geometric changes upon excitation. Similar trends are expected for Ir[p-F(t-Bu)-ppy]₃.
| Parameter | S₀ State (Å) | T₁ State (Å) |
| Ir-C Bond Length | ~2.02 | ~2.05 |
| Ir-N Bond Length | ~2.15 | ~2.17 |
Molecular Orbital Analysis: HOMO-LUMO Contributions and Charge Transfer Character
Analysis of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is fundamental to understanding the electronic transitions in this compound. nih.gov
HOMO: The HOMO is typically a hybrid orbital with significant contributions from the iridium atom's 5d orbitals and the π-orbitals of the phenyl rings of the cyclometalating ligands. researchgate.netnih.gov The presence of the electron-withdrawing fluorine atom at the para-position of the phenyl ring is expected to stabilize (lower the energy of) the HOMO compared to the unsubstituted Ir(ppy)₃. chemie-brunschwig.ch
LUMO: The LUMO is predominantly localized on the π* antibonding orbitals of the pyridyl rings. researchgate.netnih.gov The electron-donating tert-butyl group on the pyridyl ring may slightly destabilize (raise the energy of) the LUMO.
The spatial separation of the HOMO (on the Ir-phenyl moiety) and the LUMO (on the pyridyl moiety) confirms that the lowest-energy electronic transition has a significant metal-to-ligand charge transfer (MLCT) character. rsc.org This is a defining feature of phosphorescent iridium(III) complexes, directly influencing their emissive properties.
Simulation and Prediction of Absorption and Emission Spectra
TD-DFT calculations are used to simulate the UV-Vis absorption and photoluminescence spectra of Ir(III) complexes. nih.gov
Absorption Spectrum: The simulated absorption spectrum typically shows two main regions. Intense bands in the high-energy ultraviolet region (below 350 nm) are assigned to spin-allowed ¹LC (π-π*) transitions centered on the ligands. nih.govacs.org Weaker bands extending into the visible region (350-450 nm) are attributed to ¹MLCT and ¹LLCT transitions. nih.govacs.org Very weak, spin-forbidden absorptions corresponding to direct S₀ → T₁ transitions can also be predicted at longer wavelengths. nih.gov
Emission Spectrum: The phosphorescence spectrum is calculated from the energy difference between the optimized T₁ state and the S₀ state at the T₁ geometry. nih.gov The emission from Ir[p-F(t-Bu)-ppy]₃, like other Ir(ppy)₃ derivatives, originates from the lowest-lying triplet excited state (T₁), which is primarily of ³MLCT character. rsc.orgprinceton.edu Computational models can accurately predict the emission wavelength, which is directly related to the HOMO-LUMO energy gap.
Spin-Orbit Coupling (SOC) Effects on Excited State Manifolds
The presence of the heavy iridium atom (Z=77) induces strong spin-orbit coupling (SOC). researchgate.net This relativistic effect is paramount to the photophysical behavior of Ir[p-F(t-Bu)-ppy]₃ and is responsible for its high phosphorescence efficiency. researchgate.net
SOC effectively mixes the singlet and triplet excited state manifolds. researchgate.netprinceton.edu This has two critical consequences:
Efficient Intersystem Crossing (ISC): SOC facilitates rapid and highly efficient ISC from the initially populated singlet excited states (e.g., S₁) to the triplet manifold (e.g., T₁). aip.org For many iridium complexes, this process occurs on a sub-picosecond timescale with a quantum yield approaching 100%. aip.orgaip.org
Radiative Decay from the Triplet State: SOC mixes some singlet character into the lowest triplet state (T₁), which breaks the spin selection rules that normally forbid T₁ → S₀ transitions. acs.org This mixing significantly increases the probability of radiative decay (phosphorescence) from the T₁ state, leading to shorter lifetimes (on the order of microseconds) and high quantum yields compared to purely organic phosphors. princeton.eduacs.org
Theoretical calculations that explicitly include SOC are necessary to accurately model these processes and predict phosphorescence lifetimes. aip.orgrsc.org
Theoretical Models for Emission Spectrum Analysis (e.g., Displaced Harmonic Oscillator Model)
The shape and vibronic structure of the emission spectrum can be analyzed using theoretical frameworks such as the Displaced Harmonic Oscillator (DHO) model. libretexts.orgwpmucdn.com This model describes the coupling between the electronic transition and molecular vibrations. wpmucdn.com
In the DHO model, the ground and excited electronic states are represented as harmonic potential energy surfaces. A displacement between the minima of these two surfaces along a specific vibrational coordinate signifies a change in the molecule's equilibrium geometry upon excitation. libretexts.orgwpmucdn.com The degree of this displacement determines the intensity distribution of the vibronic peaks in the emission spectrum (the Franck-Condon progression). A larger displacement results in a broader spectrum with a more intense 0-1 transition compared to the 0-0 transition. Computational methods can calculate these geometric changes and vibrational frequencies to simulate the vibronically resolved emission spectrum, providing a deeper understanding of the emission band profile. rsc.org
Computational Studies of Reaction Mechanisms (e.g., Trans Effect in Ortho-metalation)
Computational studies, primarily using DFT, are also employed to investigate the synthesis mechanism of fac-Ir(ppy)₃ and its derivatives. A key step in the synthesis is the sequential cyclometalation of the three ppy-type ligands. The high facial selectivity of this reaction is explained by the strong trans effect of the aryl carbon-metal bond. researchgate.netscispace.com
During the synthesis, after the first ligand is cyclometalated, the coordinated carbon atom exerts a strong labilizing effect on the ligand positioned trans to it. This facilitates the departure of a ligand fragment (e.g., from an acetylacetonate (B107027) precursor) and the subsequent C-H activation and ortho-metalation of the second ppy ligand. researchgate.netscispace.com Theoretical calculations of the reaction pathway and transition state energies confirm that this trans-directed mechanism has a lower activation barrier, guiding the reaction to yield the thermodynamically stable facial isomer. researchgate.net
Photocatalytic Applications of Ir P F T Bu Ppy 3 in Organic Transformations
Principles of Visible Light Photoredox Catalysis
Visible light photoredox catalysis is a powerful strategy in modern organic synthesis that utilizes photocatalysts, such as iridium(III) complexes, to absorb low-energy visible light and convert it into chemical energy. nih.gov This process initiates single-electron transfer (SET) events with organic substrates, generating highly reactive radical intermediates. princeton.edu
The general mechanism begins with the absorption of a photon by the photocatalyst (PC), promoting it to an electronically excited state (*PC). nih.govacs.org This excited state is both a stronger oxidant and a stronger reductant than the ground state. nih.govchemie-brunschwig.ch It can then interact with a substrate in one of two primary quenching pathways:
Oxidative Quenching: The excited photocatalyst (*PC) donates an electron to a suitable acceptor (A), resulting in a reduced substrate (A•⁻) and the oxidized form of the catalyst (PC•⁺). The oxidized catalyst is then reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle. nih.gov
Reductive Quenching: The excited photocatalyst (*PC) accepts an electron from a donor molecule (D), yielding an oxidized substrate (D•⁺) and the reduced form of the catalyst (PC•⁻). nih.gov The reduced catalyst can then donate an electron to a substrate to complete the cycle.
Iridium(III) complexes like Ir[p-F(t-Bu)-ppy]3 are particularly effective due to their long-lived triplet excited states, high quantum yields, and tunable redox potentials, which can be modified by altering the electronic properties of their ligands. researchgate.netorgsyn.org These features allow for efficient energy and electron transfer processes, making them versatile catalysts for a wide range of chemical reactions. researchgate.net
Decarboxylative Arylation of α-Amino Acids Catalyzed by this compound
One of the hallmark applications of this compound is the decarboxylative arylation of α-amino acids, providing a direct route to valuable benzylic amine structures from abundant, biomass-derived starting materials. nih.govsigmaaldrich.com This transformation was significantly advanced by the MacMillan group, who designed this compound specifically to enhance the efficiency of this reaction. acs.orgnih.gov
The proposed mechanism involves the photoexcited state of this compound acting as a potent reductant. nih.gov It donates an electron to an aryl halide, generating an aryl radical anion. Concurrently, the resulting highly oxidizing Ir(IV) species abstracts an electron from the carboxylate of the α-amino acid. nih.govresearchgate.net This step induces the extrusion of carbon dioxide (CO2), forming a nucleophilic α-amino radical. nih.govresearchgate.net This radical then couples with the aryl radical species to form the desired C(sp³)–C(sp²) bond, yielding the benzylic amine product and regenerating the ground-state iridium catalyst. acs.orgnih.gov The introduction of electron-donating tert-butyl groups on the pyridine (B92270) ring of the ligand enhances the reducing power of the catalyst's excited state, a key factor in its high efficiency for this transformation. acs.orgnih.gov
Comparative Photocatalytic Performance Analysis with Other Iridium(III) Catalysts
The rational design of this compound led to superior performance in decarboxylative arylations compared to other common iridium(III) photocatalysts. orgsyn.org The electronic modifications on the phenylpyridine ligands—specifically the para-fluoro and para-tert-butyl substituents—were crucial for optimizing the catalyst's redox properties for this specific transformation. acs.orgnih.gov
In the decarboxylative arylation of α-amino acids, this compound consistently outperforms parent catalysts like fac-Ir(ppy)3 and its fluorinated analogues. orgsyn.orgnih.gov For instance, in a model reaction, this compound provided significantly higher yields than fac-Ir(ppy)3, Ir(p-F-ppy)3, and Ir(dFppy)3. acs.orgnih.gov This enhanced reactivity is attributed to its finely tuned redox potentials; the tert-butyl groups increase the reduction potential of the excited state, making the reduction of the aryl halide more favorable, while the fluorine atoms increase the oxidation potential of the ground state catalyst, facilitating the crucial oxidation of the amino acid carboxylate. acs.orgnih.gov
| Catalyst | E₁/₂red [*Irᴵᴵᴵ/Irᴵᴵ] (V vs SCE) | E₁/₂red [Irᴵⱽ/Irᴵᴵᴵ] (V vs SCE) | Yield (%) in Model Reaction |
| Ir(ppy)₃ | -1.73 | +0.77 | Low/No Reaction |
| Ir(p-F-ppy)₃ | -1.60 | +0.97 | 64 |
| Ir(dFppy)₃ | -1.44 | +1.13 | 71 |
| Ir[p-F(t-Bu)-ppy]₃ | More Reducing | ~+0.97 | >80 |
Data compiled from published research findings. Yields are for specific model reactions and may vary. acs.orgnih.gov
Integration in Dual Catalytic Systems (e.g., Ir/Ni Cross-Coupling)
The utility of this compound extends to dual catalytic systems, most notably in combination with nickel catalysis for cross-coupling reactions. nih.gov This synergistic approach merges the radical-generating ability of photoredox catalysis with the bond-forming prowess of transition metal catalysis, enabling transformations not possible with either system alone. princeton.edu
In these Ir/Ni dual catalytic cycles, the iridium photocatalyst generates a carbon-centered radical via a SET process, such as the decarboxylation of a carboxylic acid. princeton.edunih.gov This radical is then intercepted by a low-valent nickel complex (typically Ni(0) or Ni(I)). acs.org The resulting organonickel(II) or (III) intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the final cross-coupled product and regenerate the active nickel catalyst. princeton.eduacs.org This strategy allows for the coupling of C(sp³)-hybridized centers, derived from readily available precursors like amino acids, with aryl halides under remarkably mild conditions. nih.govnih.gov The development of an enantioselective variant of the decarboxylative arylation of α-amino acids has been achieved by merging this photoredox system with a chiral nickel catalyst. nih.gov
Emerging Applications in Novel Bond-Forming Reactions (e.g., C-O Bond Formation, Thiol-Ene Reactions)
While extensively used for C-C and C-H functionalization, the principles governing the reactivity of this compound and related iridium photocatalysts are being applied to other novel bond-forming reactions.
C-O Bond Formation: The merger of iridium photoredox catalysis and nickel catalysis has been successfully applied to the formation of C-O bonds, specifically in aryl etherification reactions. researchgate.net This dual catalytic approach enables the coupling of alcohols with aryl bromides under mild conditions, providing an alternative to traditional methods that often require harsh conditions. researchgate.net The photocatalyst generates a radical that facilitates a key single-electron transmetalation step within the nickel catalytic cycle. acs.org
Thiol-Ene Reactions: The photoinitiated thiol-ene reaction is a "click" chemistry process that involves the radical addition of a thiol to an alkene. Iridium(III) photocatalysts, such as fac-Ir(ppy)3, have been shown to mediate this transformation under visible light. acs.orgresearchgate.net The mechanism is believed to involve the photo-oxidation of the thiol by the excited iridium catalyst to generate a thiyl radical, which then propagates the chain reaction with the alkene. researchgate.net While fac-Ir(ppy)3 is commonly cited, the fundamental reactivity suggests that electronically-tuned catalysts like this compound could also be effective, potentially offering different selectivity or efficiency.
Applications in C-H Functionalization Methodologies
This compound and related iridium photocatalysts are instrumental in the development of C-H functionalization methods, which offer a more atom-economical approach to modifying complex molecules. princeton.edu These reactions often proceed via the generation of a radical intermediate, which can then be trapped in a variety of ways.
Photoredox-mediated hydrogen atom transfer (HAT) is a key strategy in this area. princeton.edu An excited photocatalyst can oxidize or reduce a HAT catalyst, which then selectively abstracts a hydrogen atom from a specific C-H bond in the substrate. The resulting carbon-centered radical can then participate in further bond-forming events. This approach has been used for the selective alkylation of sp³ C-H bonds alpha to heteroatoms like nitrogen and oxygen. princeton.edu
Furthermore, iridium photocatalysis has been coupled with other transition metals like palladium or rhodium in dual catalytic systems to achieve directed C-H functionalization of arenes. rsc.org In these systems, the iridium complex often serves to regenerate the active state of the primary C-H activation catalyst via a SET process. rsc.org The decarboxylative arylation described previously can also be viewed as a method that transforms a C-H bond at the α-carbon of an amino acid (via the carboxylic acid handle) into a C-C bond. nih.govacs.org
Mechanistic Elucidation of Ir P F T Bu Ppy 3 Photoredox Catalysis
Single Electron Transfer (SET) Pathways in Catalytic Cycles
Photoredox catalytic cycles are initiated by the absorption of visible light by the catalyst, promoting it to a long-lived, electronically excited state (*Ir[p-F(t-Bu)-ppy]3). recercat.cat This excited state is a powerful oxidant and reductant, enabling it to engage in single electron transfer (SET) with reaction substrates. nih.govacs.org The specific pathway, either oxidative or reductive quenching, is determined by the nature of the substrates present in the reaction medium. acs.org
In an oxidative quenching cycle, the photoexcited catalyst donates an electron to a suitable electron acceptor (A), resulting in the formation of a radical anion (A•-) and the oxidized form of the catalyst, Ir(IV). acs.org This highly oxidizing Ir(IV) species then accepts an electron from an electron donor (D) to regenerate the ground-state Ir(III) catalyst, producing a radical cation (D•+) and completing the catalytic cycle. acs.org
A proposed mechanism involving this compound in the reductive hydrodeiodination of alkyl, alkenyl, or aryl iodides follows an oxidative quenching pathway. umich.edu The excited state of the catalyst is quenched by the iodide substrate, leading to reductive cleavage and the formation of a carbon-centered radical. This radical can then participate in subsequent desired chemical transformations. umich.edu The resulting Ir(IV) species is subsequently reduced by a sacrificial donor, such as an amine, to regenerate the active Ir(III) catalyst. umich.edu
General Oxidative Quenching Cycle:
Photoexcitation: Ir(III) + hν → *Ir(III)
Electron Transfer to Acceptor: *Ir(III) + A → Ir(IV) + A•−
Catalyst Regeneration: Ir(IV) + D → Ir(III) + D•+
Conversely, a reductive quenching cycle begins with the photoexcited catalyst accepting an electron from an electron donor (D), generating a radical cation (D•+) and the reduced form of the catalyst, Ir(II). acs.orgacs.org This highly reducing Ir(II) intermediate then donates an electron to an electron acceptor (A), forming a radical anion (A•-) and regenerating the ground-state Ir(III) catalyst. acs.org
Mechanistic studies of similar iridium photocatalysts in the presence of amine electron donors, such as N,N-diisopropylethylamine (DIPEA), have shown that the excited state is reductively quenched by the amine. nih.gov This process is often diffusion-controlled and produces the reduced Ir(II) state of the catalyst. nih.gov This potent reductant can then activate a substrate. For instance, in a decarboxylative arylation reaction, an α-amino acid, acting as the electron donor, could quench the excited catalyst to form an Ir(II) species and an aminyl radical cation, which then undergoes decarboxylation. acs.org The resulting Ir(II) species would then reduce an arene coupling partner to complete the cycle. acs.org
General Reductive Quenching Cycle:
Photoexcitation: Ir(III) + hν → *Ir(III)
Electron Transfer from Donor: *Ir(III) + D → Ir(II) + D•+
Catalyst Regeneration: Ir(II) + A → Ir(III) + A•−
Energy Transfer (ET) Processes in Catalytic Activation
Beyond electron transfer, excited-state photocatalysts like this compound can engage in energy transfer (ET) processes. In these mechanisms, the energy of the excited catalyst is transferred to a substrate, promoting it to its own excited state (typically a triplet state) without a net electron transfer. nih.govacs.org
Triplet-triplet energy transfer (TTET) is a prominent example, where the triplet excited state of the iridium complex sensitizes a substrate, allowing it to access reactive triplet states that are difficult to populate directly. acs.orgnih.gov This process is crucial for reactions that proceed via triplet-excited substrates, such as certain [2+2] cycloadditions or contra-thermodynamic isomerizations. The efficiency of TTET is dependent on the triplet energy of the catalyst being higher than that of the substrate. acs.org While the triplet energy of this compound is not explicitly detailed in the provided results, related iridium complexes like fac-[Ir(ppy)3] are known to participate in TTET, for example, to facilitate triplet-triplet annihilation (TTA) upconversion. nih.gov In TTA-upconversion, the energy from two or more lower-energy photons is combined to generate a higher-energy excited state, mediated by TTET from the photocatalyst to an annihilator/emitter. nih.gov It is important to note that energy transfer can also be a competing, non-productive pathway, acting as an energy loss channel if it does not lead to the desired chemical reaction. nih.gov
Identification and Characterization of Catalytically Active Intermediates
The key catalytically active intermediates in the photoredox cycles of this compound are the one-electron oxidized Ir(IV) and one-electron reduced Ir(II) species. The transient nature of these intermediates makes their direct observation challenging. However, advanced spectroscopic techniques are employed to identify and characterize them in related systems.
Transient absorption spectroscopy is a powerful tool for detecting these short-lived species. nih.gov For example, in studies of related iridium photocatalysts, the formation of the Ir(II) state following reductive quenching by an amine donor has been directly observed through its characteristic absorption profile. nih.govnih.gov Similarly, the decay of the triplet excited state (*Ir(III)) and the emergence of the Ir(II) intermediate can be monitored to provide direct evidence for an electron transfer quenching mechanism. nih.gov
In some catalytic systems, the initial Ir(II) or Ir(IV) intermediates can undergo further transformations. For instance, under certain conditions with proton or hydrogen donors, an Ir(II) species can be protonated to form an IrH+ intermediate, which may absorb additional photons and be converted into a stable IrH3 species. nih.govrsc.org This iridium hydride can then act as the key catalytic species in a distinct, tandem photoredox cycle. rsc.org The characterization of such intermediates often requires a combination of techniques, including nuclear magnetic resonance (NMR), mass spectrometry, and Fourier-transform infrared (FTIR) spectroscopy. nih.govrsc.org
Influence of Excited-State and Ground-State Redox Potentials on Catalytic Efficiency
The catalytic efficiency of this compound is intrinsically linked to its ground- and excited-state redox potentials. These potentials determine the thermodynamic feasibility of the electron transfer steps in both oxidative and reductive quenching cycles. The strategic placement of electron-donating tert-butyl groups and electron-withdrawing fluorine atoms on the ppy ligands of this compound is a key design feature that modulates these potentials. acs.org
The introduction of electron-donating tert-butyl groups enhances the reducing power of the photocatalyst's excited state (*IrIII). acs.org This makes the excited state a stronger electron donor, facilitating the reduction of challenging substrates in oxidative quenching cycles. At the same time, these modifications can be designed to have a minimal effect on the ground-state oxidation potential (IrIV/IrIII), ensuring the catalyst remains a strong enough oxidant to complete the catalytic cycle. acs.org
In a study on decarboxylative arylation, this compound was specifically designed to be more strongly reducing in its excited state than catalysts like Ir(p-F-ppy)3, while maintaining a high enough oxidation potential to facilitate the initial oxidation of an α-amino carboxylate. acs.org This tailored electronic structure led to significantly improved reaction yields compared to other iridium-based photocatalysts. acs.org
| Entry | Photocatalyst | Yield (%) | Relevant Redox Potential (V vs SCE in CH3CN) |
|---|---|---|---|
| 1 | Ir(ppy)3 | 12 | E1/2 red [IrIV/IrIII] = +0.77 |
| 2 | Ir(p-F-ppy)3 | 58 | E1/2 red [IrIV/IrIII] = -1.60 |
| 3 | Ir(dFppy)3 | 54 | E1/2 red [IrIV/IrIII] = -1.44 |
| 4 | This compound | 73 | Not specified, but designed to be more reducing than Ir(p-F-ppy)3 |
Data sourced from a specific decarboxylative arylation reaction. Redox potentials for some species are provided for context and comparison of electronic properties. acs.org
Analysis of Rate-Determining Steps and Catalyst Turnover Rates
Understanding the kinetics of the catalytic cycle is essential for identifying rate-determining steps and optimizing reaction efficiency. Several experimental techniques are used to probe the kinetics of reactions catalyzed by this compound and related complexes.
Stern-Volmer analysis is a common method used to study the quenching of the photocatalyst's excited state. aip.org By monitoring the luminescence intensity or lifetime of the catalyst as a function of the concentration of a potential quencher (substrate), one can determine the quenching rate constant (kq). aip.org In the development of a decarboxylative arylation, Stern-Volmer studies revealed that only one of the substrates, 1,4-dicyanobenzene, effectively quenched the excited state of this compound, lending support to the proposed mechanistic pathway. acs.org
The quantum yield (Φ) of a reaction, which measures the number of product molecules formed per photon absorbed, is another critical parameter. acs.org A low quantum yield (Φ < 1) can indicate that there are inefficient steps or competing deactivation pathways, and it can help rule out the presence of a propagating radical chain mechanism. acs.org
Kinetic isotope effect (KIE) experiments can help determine if a specific bond-breaking event, such as C-H bond cleavage, is involved in the rate-determining step of the reaction. acs.org In some photocatalytic systems, the initial electron transfer from a sacrificial donor to the photoexcited catalyst has been identified as the efficiency-limiting step. nih.gov Identifying such bottlenecks is crucial for rational reaction optimization, which might involve adjusting substrate concentrations, catalyst loading, or light intensity.
Role of Ligand-Based and Metal-Centered Reactivity in Catalysis
The catalytic efficacy of the photoredox catalyst fac-tris(2-(4-fluoro-5-(tert-butyl)phenyl)pyridine)iridium(III), denoted as this compound, arises from a sophisticated interplay between the reactivity of the central iridium metal ion and the electronic and steric properties of its cyclometalating ligands. The fundamental catalytic cycle is driven by changes in the oxidation state of the iridium center, a process that is finely tuned by the specific substituents on the 2-phenylpyridine (B120327) (ppy) ligands.
At its core, the mechanism is initiated by the absorption of visible light, which promotes the catalyst from its ground state, Ir(III), to a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state, *Ir(III). aip.orgresearchgate.net This photoexcited state is a potent redox agent, capable of participating in both oxidative and reductive quenching pathways. rsc.org
Metal-Centered Reactivity: The primary reactivity is centered on the iridium atom, which undergoes single-electron transfer (SET) processes.
Oxidative Quenching Cycle: The excited *Ir(III) can donate an electron to a substrate, forming a highly oxidizing Ir(IV) species. This Ir(IV) intermediate then oxidizes another substrate molecule to return to the ground state Ir(III), completing the catalytic cycle.
Reductive Quenching Cycle: Alternatively, the *Ir(III) state can accept an electron, generating a strongly reducing Ir(II) intermediate. chemie-brunschwig.ch This Ir(II) complex then reduces a substrate, regenerating the initial Ir(III) catalyst.
The feasibility of these metal-centered redox events is dictated by the catalyst's electrochemical potentials, which are directly influenced by the nature of the coordinated ligands.
Ligand-Based Reactivity and Modulation: The substituents on the phenylpyridine ligands—specifically the para-fluoro (p-F) and para-tert-butyl (p-t-Bu) groups—are crucial for modulating the metal-centered reactivity. Computational and experimental studies on related iridium complexes show that the highest occupied molecular orbital (HOMO) is typically distributed across the iridium d-orbitals and the π-orbitals of the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is localized on the pyridine (B92270) ring. chemie-brunschwig.chprinceton.edu
Influence of the Fluoro Group (p-F): The fluorine atom, being a strongly electron-withdrawing group, is positioned on the phenyl moiety of the ligand. This has a profound effect on the HOMO energy level. By withdrawing electron density, the fluorine atom stabilizes the HOMO. nih.govacs.org This stabilization makes the catalyst more difficult to oxidize, thereby increasing the Ir(IV)/*Ir(III) reduction potential. Consequently, the resulting Ir(IV) species is a stronger oxidant, enhancing the catalyst's capacity for oxidative transformations. chemie-brunschwig.ch
Influence of the tert-Butyl Group (p-t-Bu): The tert-butyl group is located on the pyridine ring, where the LUMO is primarily localized. As an electron-donating group, it destabilizes the LUMO, making the catalyst a stronger reductant in its excited state. rsc.org This modification enhances the driving force for the reduction of substrates in oxidative quenching cycles. Furthermore, the significant steric bulk of the tert-butyl group can play a role in improving catalyst stability by preventing undesirable bimolecular decomposition pathways or ligand functionalization, which can be a deactivation pathway for related catalysts. rsc.orgresearchgate.net
The synergistic effect of having both an electron-withdrawing group on the phenyl ring and an electron-donating group on the pyridine ring allows for the fine-tuning of the catalyst's redox window. This dual modification strategy enhances both the oxidizing power of the high-valent Ir(IV) state and the reducing power of the excited *Ir(III) state, broadening the synthetic utility of this compound.
The tables below summarize the impact of ligand substitution on the electrochemical and photophysical properties of representative iridium photocatalysts, illustrating the principles that govern the reactivity of this compound.
Table 1: Comparison of Electrochemical Potentials of Substituted Iridium Photocatalysts This interactive table allows for the comparison of ground and excited state reduction potentials for various iridium-based photocatalysts. The values demonstrate how ligand modifications tune the redox properties.
| Photocatalyst | E (Ir(IV)/Ir(III)) [V vs SCE] | E (Ir(III)/Ir(III)) [V vs SCE] | E (Ir(III)/Ir(II)) [V vs SCE] |
| fac-Ir(ppy)3 | +0.77 | -1.73 | +0.31 |
| Ir[dF(CF3)ppy]2(dtbbpy)+ | +1.29 | -0.89 | +1.21 |
| fac-Ir(ppy)2(dtbbpy)+ | +0.77 | -0.96 | +0.66 |
Data compiled from various sources. princeton.edu Potentials are approximate and can vary with solvent and experimental conditions.
Table 2: Key Photophysical Properties of Iridium Photocatalysts This interactive table highlights how ligand substitutions affect critical photophysical parameters like absorption and emission wavelengths, excited-state lifetime, and quantum yield.
| Photocatalyst | λabs (nm) | λem (nm) | τ (μs) | Φem |
| fac-Ir(ppy)3 | 375 | 518 | 1.9 | 0.38 |
| Ir[dF(CF3)ppy]2(dtbbpy)+ | 380 | 470 | 2.3 | 0.68 |
| fac-Ir(ppy)2(dtbbpy)+ | 410 | 581 | 0.56 | 0.094 |
Data compiled from various sources. princeton.edu Properties can vary based on the measurement environment.
Structure Activity Relationships and Rational Design Principles for Ir P F T Bu Ppy 3 Derivatives
Impact of Ligand Modifications on Electronic Structure and Redox Properties
Ligand modifications in iridium complexes, particularly the cyclometalating ligands, are pivotal in tuning their electronic structure, which directly impacts their redox potentials and, consequently, their photocatalytic activity. The phenylpyridine (ppy) ligand, a common motif in these complexes, allows for extensive functionalization on both the phenyl and pyridine (B92270) rings.
Electronic Structure Modulation: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of iridium complexes are highly sensitive to the electronic nature of the ligands. Electron-donating substituents generally stabilize the HOMO, while electron-withdrawing groups can stabilize the LUMO. This modulation is critical for controlling the complex's ability to participate in electron transfer processes during photocatalysis. For instance, fluorination of phenylpyridine ligands can lead to a stabilization of the HOMO, making the complex harder to oxidize chemrxiv.orgnsf.govacs.org. Conversely, substituents on the pyridine ring can influence the LUMO more directly.
Redox Potentials: Changes in HOMO and LUMO levels directly translate to shifts in oxidation and reduction potentials. For example, the oxidation potential of cyclometalated iridium complexes can be influenced by the substituents on the cyclometalating ligand, with electron-richer substituents generally making oxidation easier chemrxiv.org. The excited-state oxidation potential is particularly important for photoreductant behavior, and modifications can tune this to facilitate specific catalytic cycles nih.gov.
Tuning Excited State Lifetimes and Reactivity through Ligand Engineering
The excited-state properties of iridium complexes, including their excited-state lifetimes and emission quantum yields, are crucial for their function as photocatalysts. Ligand engineering allows for precise control over these parameters, thereby influencing reactivity.
Reactivity Tuning: The excited state of the iridium complex acts as the primary reactive species. Its energy and redox potential dictate its ability to initiate catalytic cycles. A longer excited-state lifetime provides more opportunity for the excited complex to interact with substrates or co-catalysts. Furthermore, the nature of the excited state (e.g., metal-to-ligand charge transfer, MLCT) can be influenced by ligand design, impacting its reactivity profile rsc.org. For instance, tuning the excited-state energy is crucial for achieving efficient photocatalysis rsc.org.
Steric and Electronic Effects of Fluorine and tert-Butyl Substituents on Performance
Fluorine Substituents: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. When positioned on the phenyl ring of the ppy ligand, fluorine can stabilize the HOMO, leading to higher oxidation potentials and potentially affecting the complex's photoreductant or photooxidant capabilities chemrxiv.orgnsf.govacs.org. Fluorination can also influence the emission wavelength and quantum yield.
tert-Butyl Substituents: The tert-butyl group is sterically bulky and electron-donating. Its steric bulk can influence the complex's solubility, crystal packing, and the accessibility of the metal center to substrates. Electronically, it can slightly raise the HOMO energy level. The combination of fluorine and tert-butyl groups on the same ligand can lead to a nuanced interplay of electronic and steric effects, allowing for fine-tuning of the complex's properties. For example, while fluorine stabilizes the HOMO, the tert-butyl group might offer steric protection or influence intermolecular interactions medchemexpress.com.
Performance Impact: The synergistic or antagonistic effects of these substituents on the electronic and steric profiles of the ligand directly translate to changes in photocatalytic activity, selectivity, and stability. For instance, modifications that enhance excited-state lifetimes or optimize redox potentials can lead to improved catalytic turnover numbers and efficiency.
Computational Design Strategies for Optimizing Photocatalytic Efficiency
Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for understanding the electronic structure and predicting the properties of iridium complexes, thereby guiding rational design strategies for enhanced photocatalytic efficiency.
Predicting Electronic Properties: DFT calculations can accurately predict HOMO/LUMO energy levels, redox potentials, and absorption spectra, providing insights into how ligand modifications will affect the complex's behavior uni-regensburg.de. By simulating various ligand structures, researchers can identify promising candidates before experimental synthesis.
Analyzing Excited States: Computational methods can also elucidate the nature of the excited states, including their energies, lifetimes, and charge distribution. This understanding is critical for correlating photophysical properties with catalytic activity. For example, calculations can reveal how substituents influence the MLCT character of the excited state, which is vital for efficient energy or electron transfer acs.orgnih.gov.
Mechanism Elucidation: DFT can be employed to study reaction mechanisms, identify transition states, and calculate activation energies for catalytic cycles. This helps in understanding the rate-determining steps and identifying bottlenecks in the photocatalytic process, guiding further optimization of ligand design for improved efficiency and selectivity rsc.orguni-regensburg.de.
Q & A
Q. What are the key photophysical properties of Ir[p-F(t-Bu)-ppy]3, and how do they influence its role in photoredox catalysis?
this compound is a heteroleptic iridium(III) complex with strong visible-light absorption (λ ≈ 450 nm) and a long-lived triplet excited state (~1–2 μs), enabling efficient energy/electron transfer in photoredox reactions. Its fluorine substituents and tert-butyl groups enhance stability and redox potential, critical for sustaining catalytic cycles in oxidative or reductive quenching pathways. Researchers should characterize these properties using UV-vis spectroscopy, cyclic voltammetry, and time-resolved photoluminescence .
Q. How is this compound synthesized, and what purity criteria are essential for reproducible catalytic performance?
The synthesis involves cyclometalating ligands (p-F(t-Bu)-ppy) with iridium(III) precursors under inert conditions. Purification via flash chromatography (e.g., 15% ethyl acetate in hexane) is critical to remove unreacted ligands or byproducts. Purity should be verified via NMR (e.g., absence of split signals from stereoisomers) and HRMS (mass accuracy < 5 ppm). Contaminants like halide salts can deactivate the catalyst, necessitating rigorous drying .
Q. What solvent systems and light sources are optimal for reactions catalyzed by this compound?
Polar aprotic solvents like DMSO or MeCN are preferred due to their compatibility with radical intermediates and ability to stabilize charged transition states. Irradiation with blue LEDs (450–470 nm) aligns with the catalyst’s absorption maxima. Researchers must control light intensity (e.g., 26 W setups) and ensure uniform exposure to avoid side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different substrates?
Discrepancies often arise from substrate-specific redox potentials or steric effects. For example, electron-deficient aryl halides may undergo faster reductive elimination than bulky alkenes. Systematic screening using Stern-Volmer quenching studies and Hammett plots can identify structure-activity relationships. Comparative kinetic analyses (e.g., turnover frequency under standardized conditions) are recommended .
Q. What mechanistic evidence supports the involvement of this compound in radical coupling versus energy-transfer pathways?
Radical trapping experiments (e.g., TEMPO addition) and luminescence quenching assays distinguish between pathways. For energy transfer, deuteration studies or solvent polarity effects on reaction rates provide indirect evidence. Transient absorption spectroscopy can directly observe triplet-triplet energy transfer to substrates .
Q. How do additives like CsF or inorganic bases impact the catalytic cycle of this compound in decarboxylative reactions?
CsF facilitates carboxylate deprotonation, accelerating decarboxylation to generate alkyl radicals. However, excess base may sequester the iridium catalyst, reducing turnover. Researchers should titrate additives and monitor reaction progress via in situ IR or GC-MS to optimize stoichiometry .
Q. What strategies mitigate catalyst degradation or off-cycle intermediates in prolonged this compound-mediated reactions?
Degradation pathways include ligand dissociation under strong reducing conditions or photobleaching. Strategies:
- Use sub-stoichiometric catalyst loadings (0.5–2 mol%) to minimize side reactions.
- Introduce sacrificial reductants (e.g., Hantzsch ester) to stabilize the catalyst’s oxidized form.
- Monitor reaction progress via UV-vis to detect spectral shifts indicative of degradation .
Methodological Guidance
Q. How should researchers design controlled experiments to isolate the role of this compound in multi-catalytic systems?
- Step 1: Conduct reactions without light or catalyst to establish baseline activity.
- Step 2: Use isotopic labeling (e.g., D2O) to track hydrogen-atom transfer steps.
- Step 3: Employ quantum yield calculations to differentiate between chain propagation and catalytic turnover .
Q. What analytical techniques are critical for validating the formation of this compound-derived intermediates?
- EPR spectroscopy: Detects paramagnetic Ir(IV) species during oxidative quenching.
- X-ray absorption spectroscopy (XAS): Probes oxidation state changes in operando conditions.
- MALDI-TOF MS: Identifies ligand-catalyst adducts in complex mixtures .
Data Interpretation and Reporting
Q. How should researchers address inconsistencies in NMR yields versus isolated yields in this compound-catalyzed reactions?
NMR yields may overestimate conversion due to residual solvent peaks or unreacted starting material. Isolated yields require rigorous purification and quantification via internal standards (e.g., 1,3,5-trimethoxybenzene). Discrepancies >10% warrant reinvestigation of workup protocols .
Q. What statistical methods are appropriate for comparing the efficiency of this compound with alternative catalysts (e.g., Ru(bpy)3²⁺)?
Apply ANOVA or t-tests to turnover numbers (TON) and quantum yields across ≥3 independent trials. Include error bars in kinetic plots to account for variability in light intensity or temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
